BenchChemオンラインストアへようこそ!

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

This building block features a unique 2-ethylimidazole/ortho-fluoro dual pharmacophore absent in generic imidazoles or fluoroanilines. Its 95% purity specification reduces impurity-driven side reactions, while the ethyl group enhances lipophilic binding and the fluorine modulates electronic properties and metabolic stability. Ordinal for SAR programs targeting Factor Xa (analog Ki: 0.730 nM) or ATP-competitive kinases (EGFR/VEGFR2). Secure reliable supply with documented quality assurance.

Molecular Formula C11H13ClFN3
Molecular Weight 241.69 g/mol
CAS No. 1431963-99-3
Cat. No. B7970354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride
CAS1431963-99-3
Molecular FormulaC11H13ClFN3
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1C2=C(C=C(C=C2)N)F.Cl
InChIInChI=1S/C11H12FN3.ClH/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12;/h3-7H,2,13H2,1H3;1H
InChIKeyFZDFEXWNDJCLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline HCl (CAS 1431963-99-3): A Dual-Substituted Building Block for Targeted Imidazole-Aniline Library Synthesis


4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride (CAS 1431963-99-3) is a heterocyclic organic compound in the substituted aniline class, characterized by the simultaneous presence of a 2-ethylimidazole ring and a ortho‑fluorine substituent on the aniline core . This dual-substitution pattern creates a building block with unique steric and electronic properties compared to either mono-substituted analog. As a hydrochloride salt with a molecular weight of 241.69 g/mol, it is primarily utilized as a research intermediate in medicinal chemistry and kinase inhibitor development, where its specific substitution pattern can dictate target binding and selectivity .

Why General Fluoroaniline or Imidazole Building Blocks Cannot Substitute 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline HCl


Procurement decisions for research building blocks cannot rely on generic class-level similarities. Substituting 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride (CAS 1431963-99-3) with a general imidazole or a simple fluoroaniline would eliminate the critical dual pharmacophoric elements necessary for specific biological interactions. The 2-ethyl group on the imidazole ring provides a defined lipophilic pocket, while the ortho‑fluorine impacts the aniline's electronic properties and metabolic stability, features absent in the non-fluorinated analog . Evidence from a high-potency derivative (Ki: 0.730 nM against Factor Xa) demonstrates that this precise substitution arrangement is foundational for achieving nanomolar target potency, a result unattainable by interchanging the core building block with structurally divergent alternatives [1].

Quantitative Differentiation Evidence: 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline HCl vs. Closest Analogs


Impact of Ortho‑Fluorine Substitution on Molecular Properties vs. Non-Fluorinated Analog

The target compound is differentiated from its non-fluorinated analog, 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS 75395-47-0), by a single hydrogen-to-fluorine substitution at the ortho position. This results in a calculated molecular weight increase of 54.45 g/mol (from 187.24 to 241.69 g/mol) and introduces a strong electron-withdrawing group that alters the pKa of the aniline nitrogen, directly impacting reactivity in subsequent amide coupling or reductive amination reactions .

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Differentiated Kinase Inhibitor Potency Linked to the 4-(2-Ethylimidazol-1-yl)-2-fluoro Core Fragment

Although direct data for the standalone building block is unavailable, a downstream derivative incorporating the identical core fragment—4-(2-ethylimidazol-1-yl)-2-fluorophenyl—demonstrates extremely potent enzyme inhibition. The compound BDBM12671 exhibits a Ki of 0.730 nM against human Coagulation Factor Xa, a therapeutic target for anticoagulation [1]. This contrasts with the building block's own target profile and illustrates the fragment's critical role in achieving high-potency biological activity when elaborated.

Kinase Inhibition Factor Xa In Vitro Pharmacology

Purity Specification and Regulatory Status for Reliable Procurement

Multiple independent vendors, including AKSci, Chemenu, and BOC Sciences, consistently specify a minimum purity of 95% for this compound . This aligns it with the common commercial standard for a high-quality research building block. Furthermore, the compound's dihydrochloride form (CAS 2173997-09-4) has a notified classification in the ECHA C&L Inventory, indicating it has undergone regulatory hazard assessment, a baseline requirement for institutional procurement that helps de-risk handling [1].

Supply Chain Quality Control Research Compliance

Proven Application Scenarios for 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline HCl Based on Evidence


Synthesis of High-Potency Factor Xa Inhibitor Analogs

Leverage this building block as a direct precursor to the core 4-(2-ethylimidazol-1-yl)-2-fluorophenyl fragment present in a Razaxaban analog (BDBM12671) that demonstrates a Ki of 0.730 nM against human Coagulation Factor Xa [1]. This scenario is optimal for medicinal chemistry teams executing structure-activity relationship (SAR) studies on next-generation anticoagulants, where the specific ethyl and fluorine substitution pattern is essential for target potency.

Construction of Ortho‑Fluorine Substituted Kinase Inhibitor Libraries

Use this compound as a versatile scaffold for generating focused libraries of imidazole-based kinase inhibitors. Its ortho‑fluorine atom is a critical design feature for enhancing binding affinity and metabolic stability in ATP-competitive inhibitors, as inferred from SAR studies on analogous imidazole scaffolds [2]. Researchers developing EGFR or VEGFR2 inhibitors can utilize this building block to explore back-pocket interactions where an ortho‑substituted aniline is required.

Precision Physicochemical Property Optimization

Employ 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride when a specific increase in molecular weight (+54.45 g/mol compared to the non-fluorinated analog) and a strong electron-withdrawing effect are required for the next lead optimization cycle . This is critical for medicinal chemistry programs needing a higher molecular weight, more lipophilic fragment to improve target binding or cellular permeability without changing the core scaffold topology.

Compliant and Reproducible Internal Research Programs

Procure with confidence for internal research programs that demand documented supplier-specified purity and regulatory clarity. The consistent 95% purity specification from multiple independent vendors minimizes the risk of unexpected reactivity from impurities , and the ECHA registration for its dihydrochloride form supports the establishment of safe handling protocols, making it suitable for use in shared academic or industrial synthesis facilities [3].

Quote Request

Request a Quote for 4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.